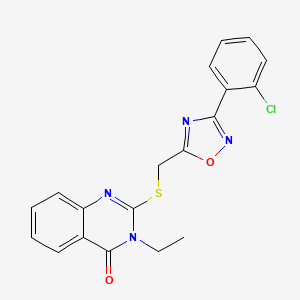![molecular formula C20H17FN4O2 B3414409 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 946334-35-6](/img/structure/B3414409.png)
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide
Overview
Description
The compound “2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4- (chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions. For instance, cyclization of acetamides by reaction with ammonium thiocyanate gives the thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .Mechanism of Action
Target of Action
It’s worth noting that both indole and oxadiazole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Indole derivatives are known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in its interaction with its targets.
Biochemical Pathways
Given the wide range of biological activities associated with indole and oxadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the broad spectrum of biological activities associated with indole and oxadiazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide X is its versatility in various scientific research fields. Its potential applications in cancer research, neuroscience, and immunology make it an attractive compound for researchers. However, one limitation of this compound X is its relatively low solubility in water, which may pose challenges for certain experiments.
Future Directions
There are several future directions for research on 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide X. In cancer research, further studies are needed to determine its efficacy as a potential anticancer agent and to elucidate its mechanism of action. In neuroscience, further studies are needed to determine its neuroprotective effects and to investigate its potential therapeutic applications for neurodegenerative diseases. In immunology, further studies are needed to determine its immunomodulatory effects and to investigate its potential therapeutic applications for various immune-related disorders.
Conclusion:
This compound X is a novel chemical compound that has shown promising results in scientific research for various applications. Its potential applications in cancer research, neuroscience, and immunology make it an attractive compound for researchers. Further studies are needed to fully elucidate its mechanism of action and to investigate its potential therapeutic applications.
Scientific Research Applications
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide X has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound X has shown promising results as a potential anticancer agent, with studies indicating its ability to inhibit cancer cell growth and induce cell death. In neuroscience, this compound X has been shown to have neuroprotective effects, with studies indicating its ability to reduce neuroinflammation and oxidative stress. In immunology, this compound X has been shown to modulate immune responses, with studies indicating its ability to enhance immune cell function and reduce inflammation.
properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZNOYZYLWKCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B3414342.png)

![2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3414354.png)
![2-Chloro-N-[3-(6-methanesulfonylpyridazin-3-YL)phenyl]benzamide](/img/structure/B3414369.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B3414377.png)

![2-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide](/img/structure/B3414383.png)
![2-chloro-6-fluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide](/img/structure/B3414388.png)

![2,4-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide](/img/structure/B3414397.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3414420.png)